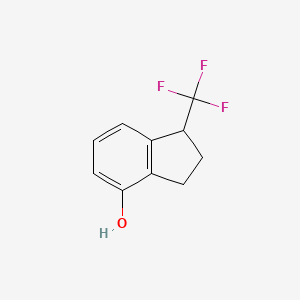

1-Trifluoromethyl-indan-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

1-(trifluoromethyl)-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)8-5-4-7-6(8)2-1-3-9(7)14/h1-3,8,14H,4-5H2 |

InChI Key |

HYTGULNJVXSYRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1C(F)(F)F)C=CC=C2O |

Origin of Product |

United States |

Elucidating Chemical Reactivity and Transformation Pathways of 1 Trifluoromethyl Indan 4 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl (-OH) group at the C-4 position is a primary site for chemical modification. Standard alcohol reactions, such as esterification, etherification, and oxidation, are applicable, though its reactivity is modulated by the adjacent trifluoromethyl group. libretexts.org

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various methods, most commonly the Fischer esterification. This involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. taylorandfrancis.comyoutube.com The process is a reversible addition-elimination reaction.

| Reaction Type | Reactants | Conditions | Product |

| Fischer Esterification | 1-Trifluoromethyl-indan-4-ol, Acetic Acid | Sulfuric Acid (catalyst), Heat | 1-Trifluoromethyl-indan-4-yl acetate |

A representative table of a Fischer esterification reaction.

Etherification: Synthesis of ethers from this compound can be accomplished via established methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. beilstein-journals.org For the formation of aryl ethers, copper-catalyzed Ullmann condensation is a viable route. union.edu

Oxidation: The oxidation of the secondary alcohol to the corresponding ketone, 4-oxo-1-(trifluoromethyl)indane, is a key transformation. However, the strong inductive electron-withdrawing effect of the vicinal trifluoromethyl group increases the activation barrier for oxidation compared to non-fluorinated analogues. thieme-connect.com This necessitates specific and often more potent oxidation methods. Classical methods may be insufficient, but specialized reagents have proven effective. thieme-connect.comnih.gov A simple method utilizes the recyclable oxoammonium salt, 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which affords good to excellent yields of trifluoromethyl ketones under basic conditions without the formation of hydrates. nih.govacs.org Another effective methodology employs a catalytic amount of a nitroxide, such as a TEMPO derivative, with potassium persulfate serving as the terminal oxidant. thieme-connect.com

| Oxidation Method | Oxidizing Agent(s) | Key Features | Product |

| Nitroxide Catalysis | Catalytic Nitroxide, Potassium Persulfate (K₂S₂O₈) | Effective for α-trifluoromethyl alcohols; avoids harsh conditions. thieme-connect.com | 4-Oxo-1-(trifluoromethyl)indane |

| Oxoammonium Salt | 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Mild conditions; rapid reaction; byproduct can be recovered and reoxidized. nih.govacs.org | 4-Oxo-1-(trifluoromethyl)indane |

A data table summarizing selected oxidation methods for α-trifluoromethyl alcohols.

Transformations Mediated by the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a dominant electronic feature of the molecule. It is characterized by its high electronegativity, strong electron-withdrawing nature, and metabolic stability, properties that are leveraged in medicinal chemistry. mdpi.combeilstein-journals.org

The CF₃ group is generally robust and chemically inert under many reaction conditions. tcichemicals.com Its primary influence is electronic, modulating the reactivity of other functional groups. As noted previously, its inductive effect deactivates the adjacent carbinol hydrogen, making oxidation of the hydroxyl group more challenging. thieme-connect.com In the context of electrophilic aromatic substitution on the benzene (B151609) ring, the CF₃ group acts as a deactivating, meta-directing substituent.

While direct transformations of the CF₃ group itself are difficult, selective C-F bond functionalization is possible under specific, often harsh, conditions using tailored reagents, although such transformations are not commonly reported for this specific indanol structure. tcichemicals.com

| Property | Description | Impact on Reactivity |

| Electron-Withdrawing Nature | High electronegativity of fluorine atoms pulls electron density away from the rest of the molecule. beilstein-journals.org | Deactivates the aromatic ring towards electrophilic substitution; increases the oxidation potential of the hydroxyl group. thieme-connect.com |

| Lipophilicity | The CF₃ group significantly increases the molecule's lipid solubility (Hansch parameter π = +0.88). beilstein-journals.org | This property is primarily relevant for pharmacokinetic behavior rather than chemical reactivity. |

| Chemical Stability | The carbon-fluorine bonds are exceptionally strong, making the CF₃ group resistant to many chemical reagents. mdpi.comtcichemicals.com | Allows for a wide range of chemical modifications on other parts of the molecule without affecting the CF₃ group. |

A data table summarizing the properties of the trifluoromethyl substituent.

Ring Modifications and Substituent Derivatizations of the Indane Core

Modifications to the bicyclic indane framework can be achieved through several synthetic strategies, often by utilizing functionalized precursors before the final ring-closing step. beilstein-journals.org

One of the most common methods for constructing the indane skeleton is through an intramolecular Friedel–Crafts reaction. beilstein-journals.orgmdpi.com For example, a substituted 3-arylpropionic acid can be converted to its acyl chloride, which then undergoes intramolecular acylation in the presence of a Lewis acid like AlCl₃ to form the corresponding 1-indanone (B140024). beilstein-journals.org This approach allows for the incorporation of a wide variety of substituents onto the aromatic ring of the indane core, which can then be carried through to the final this compound product.

| Precursor | Reaction | Intermediate |

| 3-(Aryl)propionic acid | 1. Thionyl chloride (SOCl₂) 2. AlCl₃ | Substituted 1-indanone |

| Trifluoromethyl-substituted benzoic acid | Multi-step synthesis involving ethylene (B1197577) and intramolecular Friedel-Crafts alkylation | Trifluoromethyl-substituted 1-indanone beilstein-journals.org |

A data table of synthetic routes for preparing derivatized indanone precursors.

Further derivatization can be performed on the aromatic ring of the indanol, though the reaction conditions must be chosen carefully. Given the presence of the deactivating trifluoromethyl group, electrophilic aromatic substitution would be challenging and would be directed to the meta position relative to the CF₃ group.

Investigations into Intramolecular Cyclization and Rearrangement Processes

The structure of this compound and its derivatives can serve as a scaffold for complex molecular architectures through intramolecular reactions. mvpsvktcollege.ac.inslideshare.net

Baeyer-Villiger Rearrangement: A notable rearrangement is the Baeyer-Villiger oxidation, which transforms a ketone into an ester or a lactone. wiley-vch.deadichemistry.com This reaction could be applied to 4-oxo-1-(trifluoromethyl)indane, the oxidation product of this compound. The reaction is regioselective, with the outcome depending on the relative migratory aptitude of the groups attached to the carbonyl. The general migratory aptitude order is H > 3°-alkyl > cyclohexyl > 2°-alkyl ≈ aryl > 1°-alkyl > methyl. adichemistry.com Electron-withdrawing groups, such as trifluoromethyl, significantly decrease the migratory aptitude of the adjacent carbon. adichemistry.com In the case of 4-oxo-1-(trifluoromethyl)indane, the migrating group would be the more substituted aryl carbon, leading to the formation of a specific seven-membered lactone.

| Starting Material | Reagent | Predicted Product | Rearrangement Type |

| 4-Oxo-1-(trifluoromethyl)indane | Peroxy acid (e.g., m-CPBA) | 3-(Trifluoromethyl)-3,4-dihydro-1H-benzo[c] mdpi.comoxepin-5(1H)-one | Baeyer-Villiger Rearrangement adichemistry.com |

A data table illustrating the predicted outcome of a Baeyer-Villiger rearrangement.

Intramolecular Cyclization: The molecule can also undergo intramolecular cyclization to form additional rings. For instance, if a suitable leaving group is installed on a side chain attached to the aromatic ring, the hydroxyl group at C-4 could participate in an intramolecular Williamson etherification to generate a new fused ether ring. beilstein-journals.org Other advanced cascade reactions, such as intramolecular aminofluorination of alkyne-tethered precursors, have been used to generate complex fluorinated isoquinoline (B145761) systems, highlighting the potential for similar strategies in the indane series. nih.gov Furthermore, photochemical reactions, such as the intramolecular ortho photocycloaddition of related 7-alkenyloxy-1-indanones, can lead to complex polycyclic structures. acs.org

In Depth Spectroscopic and Chromatographic Analytical Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Trifluoromethyl-indan-4-ol. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped out.

¹H NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the indane ring. The chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern on the aromatic ring and the stereochemistry of the indanol moiety.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the indane framework and the positions of the trifluoromethyl and hydroxyl groups. The chemical shift of the carbon bearing the trifluoromethyl group is particularly diagnostic.

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. nih.gov A key feature of the ¹⁹F NMR spectrum of this compound would be a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides valuable information about the electronic environment of the trifluoromethyl group, which is influenced by the rest of the molecular structure. nih.gov The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle structural changes. nih.gov

Table 1: Predicted NMR Data for this compound Note: This table represents predicted data based on general principles and similar structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.2-7.8 | m | Aromatic protons |

| ¹H | ~5.0 | m | CH-OH |

| ¹H | 2.0-3.0 | m | CH₂ protons of indane ring |

| ¹³C | 120-150 | s | Aromatic and quaternary carbons |

| ¹³C | ~124 | q | CF₃ (quartet due to C-F coupling) |

| ¹³C | ~70 | s | C-OH |

| ¹³C | 30-40 | s | CH₂ carbons of indane ring |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the identification and quantification of this compound in complex mixtures. nih.gov

In LC-MS analysis, the sample is first separated by HPLC, and the eluted components are then introduced into the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). thermofisher.com For this compound, the molecular ion peak [M]+ would be expected at its calculated molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. nih.gov In this technique, the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the indanol and trifluoromethyl moieties. Predicted collision cross-section (CCS) values for various adducts of the molecule can also be calculated to aid in identification. uni.lu

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of this compound. ekb.eg Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for compounds of this nature.

A typical HPLC method would involve an isocratic or gradient elution using a mobile phase consisting of a mixture of water (often with additives like formic acid or triethylamine (B128534) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. The retention time of the compound under specific chromatographic conditions is a key identifying parameter. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards.

The development of a robust HPLC method is crucial for ensuring the accurate determination of purity and the quantification of any related impurities. ekb.eg Method validation according to ICH guidelines would include assessing parameters like specificity, linearity, precision, accuracy, and limits of detection and quantification. ekb.eg

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. thermofisher.com While this compound itself may have limited volatility due to the polar hydroxyl group, it can be readily analyzed by GC after conversion to a more volatile derivative. sigmaaldrich.com Coupling GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for identification and quantification. thermofisher.comthepharmajournal.com

In GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. thermofisher.com The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. thermofisher.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte. plantarchives.org

Specialized Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced detectability. sigmaaldrich.comresearchgate.net

Silylation Reagents and Procedures (e.g., Trimethylsilylation with BSTFA/TMCS)

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. sigmaaldrich.comnih.gov The process involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. sigmaaldrich.comcaltech.edu

A widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS). aliyuncs.comchemcoplus.co.jp The reaction is typically carried out by heating the analyte with an excess of the BSTFA/TMCS reagent. researchgate.net The resulting TMS ether of this compound is significantly more volatile and can be easily analyzed by GC-MS. The reaction conditions, such as temperature and time, may need to be optimized to ensure complete derivatization. sigmaaldrich.comresearchgate.net

Table 2: Common Silylation Reagents and Their Properties

| Reagent | Abbreviation | Key Features |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor, byproducts are volatile. sigmaaldrich.comaliyuncs.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylating reagents. aliyuncs.comchemcoplus.co.jp |

Other Derivatization Approaches for Chromatographic Analysis (e.g., using 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene)

Besides silylation, other derivatization strategies can be employed, particularly for HPLC analysis to enhance detection. Reagents that introduce a chromophore or fluorophore into the analyte molecule can significantly improve the sensitivity of UV or fluorescence detection.

One such reagent is 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT). daneshyari.comnih.gov This reagent reacts with nucleophilic groups like hydroxyls (though more commonly with amines) via nucleophilic aromatic substitution. daneshyari.com The resulting derivative of this compound would have a strong UV-absorbing tag, allowing for highly sensitive detection by HPLC-UV. nih.gov The reaction is often facilitated by a base and can sometimes be accelerated using microwave assistance. mdpi.comnih.gov While primarily used for amines, its applicability to alcohols like this compound could be explored for specific analytical challenges.

Computational and Theoretical Investigations of 1 Trifluoromethyl Indan 4 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the quantum chemical calculations of the electronic structure and energetics for 1-trifluoromethyl-indan-4-ol. While computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to investigate related fluorinated organic molecules, dedicated research on this compound detailing its molecular orbitals, charge distribution, and other electronic properties is not publicly available at this time.

Molecular Orbital Analysis and Charge Distribution

There is no published research detailing the molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the specific charge distribution for this compound. Such analysis would typically provide insights into the molecule's reactivity and electronic behavior.

Molecular Electrostatic Potential (MESP) Mapping

No studies presenting Molecular Electrostatic Potential (MESP) maps for this compound were found. MESP mapping is a valuable computational tool for visualizing the electrostatic potential on the electron density surface of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Calculated values for the dipole moment, polarizability, and hyperpolarizability of this compound are not available in the current scientific literature. These properties are crucial for understanding a molecule's response to an external electric field and its potential applications in nonlinear optics.

Conformational Analysis and Tautomerism Studies

No specific conformational analysis or studies on the potential tautomerism of this compound have been published. Conformational studies would identify the most stable geometric arrangements of the atoms in the molecule, which is essential for understanding its biological activity and physical properties.

Theoretical Prediction and Correlation with Experimental Spectroscopic Properties (e.g., IR, Raman, UV-Vis)

There are no available computational studies that predict the infrared (IR), Raman, or UV-Vis spectra of this compound and correlate these theoretical predictions with experimental data. Such studies are vital for the structural characterization of the compound.

Computational Modeling of Reaction Mechanisms and Transition States

No computational modeling of reaction mechanisms involving this compound, including the identification of transition states, has been reported in the scientific literature. This type of research is fundamental for understanding the chemical reactivity and potential synthetic pathways of the molecule.

Analysis of Redox Potentials and Related Electronic Properties

The redox potential of a molecule is a critical parameter that describes its tendency to be oxidized or reduced. For this compound, the redox properties are primarily influenced by the aromatic system of the indane core, the electron-withdrawing nature of the trifluoromethyl (-CF3) group, and the hydroxyl (-OH) substituent.

Computational chemistry, particularly density functional theory (DFT), provides a robust framework for predicting the redox potentials of organic molecules. Quantum-chemical methods can be employed to calculate ionization potentials and electron affinities, which are fundamental to understanding redox behavior. For instance, the ωB97X-D functional has been shown to be a reliable method for predicting the redox potentials of a variety of trifluoromethyl-containing compounds. Such studies often involve the calculation of one-electron absolute redox potentials in a solvent like acetonitrile (B52724) to simulate experimental conditions.

The trifluoromethyl group, being a strong electron-withdrawing group, is expected to have a significant impact on the electronic properties of the indanol system. This electron-withdrawing effect can stabilize the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby influencing its redox potentials. Generally, the introduction of a -CF3 group makes a molecule more difficult to oxidize and easier to reduce.

To illustrate the potential electronic properties, a hypothetical analysis based on data from analogous compounds is presented below. The exact values for this compound would require specific computational studies. For comparison, the oxidation potential of benzyl (B1604629) alcohol, a simpler aromatic alcohol, has been noted to be greater than +2.00 V, indicating a high resistance to oxidation. researchgate.netechemi.com The presence of the trifluoromethyl group in this compound would likely increase this value further.

| Property | Expected Influence of -CF3 group | Qualitative Description |

|---|---|---|

| Oxidation Potential | Increase | The molecule becomes more difficult to oxidize due to the electron-withdrawing nature of the trifluoromethyl group. |

| Reduction Potential | Increase (less negative or more positive) | The molecule becomes easier to reduce as the trifluoromethyl group stabilizes the resulting radical anion. |

| HOMO Energy | Decrease (more negative) | The energy of the highest occupied molecular orbital is lowered, indicating greater stability of the electrons. |

| LUMO Energy | Decrease (more negative) | The energy of the lowest unoccupied molecular orbital is lowered, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Relatively unchanged or slightly increased | The energy gap between the HOMO and LUMO, which relates to chemical reactivity and electronic transitions, may be subtly affected. |

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density and the nature of intermolecular interactions, such as hydrogen bonding. nih.govnih.gov For this compound, NBO analysis would be particularly insightful in characterizing the hydrogen bonding involving the hydroxyl group and any weaker interactions involving the trifluoromethyl group.

The primary intermolecular interaction for this compound is expected to be hydrogen bonding, where the hydroxyl group can act as both a hydrogen bond donor and acceptor. NBO analysis can quantify the strength of these interactions by calculating the second-order perturbation stabilization energy, E(2), between the lone pair of the oxygen atom (the donor orbital) and the antibonding orbital of the O-H bond of a neighboring molecule (the acceptor orbital).

The presence of the trifluoromethyl group can influence these interactions. While the C-F bond is highly polar, the fluorine atoms are generally considered weak hydrogen bond acceptors. However, computational studies on other fluorinated organic molecules have demonstrated that C-F···H-C and C-F···H-N interactions can contribute to the stability of the crystal lattice. rsc.org NBO analysis can reveal the extent of electron density transfer in these weak interactions.

A hypothetical NBO analysis for a dimer of this compound, focusing on the hydrogen bond between the hydroxyl groups, could yield data similar to that shown in the table below. The stabilization energies (E(2)) are indicative of the strength of the donor-acceptor interactions.

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of -OH | σ(O-H) of -OH | 15 - 25 | Strong O-H···O hydrogen bond |

| LP(F) of -CF3 | σ(C-H) of indane ring | 0.5 - 2.0 | Weak C-F···H-C interaction |

| LP(O) of -OH | σ*(C-F) of -CF3 | < 0.5 | Very weak interaction |

Note: The E(2) values presented are representative and based on computational studies of similar fluorinated and hydroxylated organic compounds. Actual values for this compound would require specific calculations.

Future Research Trajectories for 1 Trifluoromethyl Indan 4 Ol and Trifluoromethylated Indanes

Development of Novel, Efficient, and Sustainable Synthetic Routes

The future synthesis of 1-trifluoromethyl-indan-4-ol and other trifluoromethylated indanes will prioritize the development of methods that are not only efficient but also environmentally benign. Current synthetic strategies generally fall into two categories: the construction of the indane ring from a CF3-containing precursor or the direct trifluoromethylation of a pre-existing indane scaffold. mdpi.com

Key areas for future development include:

Green Chemistry Approaches: Research is moving towards trifluoromethylation reactions that occur in more sustainable media, such as water, to reduce reliance on volatile organic solvents. rsc.org The use of recyclable reaction media, like those containing certain nanoparticles, at ambient temperatures represents a significant step forward. rsc.org

Catalyst-Free Syntheses: Innovations in visible-light-induced reactions may eliminate the need for traditional metal catalysts. researchgate.net These methods harness the energy of photons to generate trifluoromethyl radicals from inexpensive and non-toxic sources like sodium trifluoromethanesulfinate (CF3SO2Na), offering a greener alternative. researchgate.net

Atom Economy: Future synthetic designs will aim to maximize the incorporation of all reactant atoms into the final product. This includes advancing one-pot reactions and cascade sequences that build molecular complexity from simple, readily available starting materials, such as the conversion of cyclohexanones to highly substituted trifluoromethyl arenes. nih.govnih.gov

Biocatalysis: The use of enzymes to catalyze stereoselective trifluoromethylation is an emerging frontier. researchgate.net Engineered flavin-dependent enzymes have shown the potential for radical-mediated enantioselective trifluoromethylation, offering a pathway to chiral CF3-containing indanes with high precision and under mild conditions. researchgate.net

| Synthetic Strategy | Precursor Type | Key Features & Future Direction |

| Ring Construction | CF3-containing acyclic molecules | Developing acid-mediated Friedel–Crafts cyclizations and transition metal-catalyzed [3+2] annulations with higher efficiency and selectivity. mdpi.com |

| Direct Trifluoromethylation | Indane scaffold | Moving from stoichiometric reagents like Ruppert–Prakash (CF3SiMe3) to catalytic and sustainable methods (e.g., photocatalysis, biocatalysis). mdpi.comadvanceseng.com |

| Sustainable Methods | Various | Emphasis on aqueous reaction media, catalyst-free visible-light induction, and improved atom economy. rsc.orgresearchgate.net |

Exploration of Advanced Catalytic Systems for Selective Transformations

Catalysis is central to the synthesis of complex molecules, and the development of advanced catalytic systems is crucial for the selective functionalization of trifluoromethylated indanes. The focus is on achieving high levels of regio-, chemo-, and stereoselectivity.

Future research in this area will likely involve:

Photoredox Catalysis: This rapidly evolving field uses light to drive chemical reactions. wechemglobal.com Merging photoredox catalysis with copper catalysis has enabled the trifluoromethylation of C–H bonds under mild conditions. nih.gov Future work will expand the scope of this technology, potentially allowing for direct C-H trifluoromethylation on the indane ring at specific positions. nih.govnih.gov A bismuth-catalyzed C–H trifluoromethylation under light irradiation also presents a novel pathway. acs.org

Transition-Metal Catalysis: While copper and palladium catalysts are already used, research will continue to find more active, stable, and cost-effective catalysts. wechemglobal.comnih.gov This includes exploring earth-abundant metals and developing ligands that can precisely control the reaction's outcome, such as enantioselective isomerization of imines to produce chiral amines. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. nih.gov Chiral organic catalysts, such as those derived from cinchona alkaloids, have been shown to be effective in asymmetric synthesis and could be applied to create specific stereoisomers of trifluoromethylated indanes. nih.govnih.gov

Enzymatic Catalysis: As mentioned, enzymes offer unparalleled selectivity. researchgate.net Future research will involve engineering enzymes to accept indane-based substrates and perform specific trifluoromethylation or other transformations, providing access to enantiomerically pure compounds that are difficult to obtain through traditional synthesis. researchgate.netacs.org

Expansion of Derivatization Repertoires for Chemical Synthesis and Characterization

Derivatization, the chemical modification of a compound, is essential for two main purposes: to prepare new molecules for further synthetic steps and to enhance the analyzability of a compound for characterization. mdpi.comnih.gov For trifluoromethylated indanes, expanding the repertoire of derivatization reactions is a key future goal.

Derivatization for Synthesis: The trifluoromethylated indane core can be a scaffold for building more complex molecules. Future research will focus on developing reliable methods to functionalize other positions on the indane ring system. This creates a library of advanced fluorinated building blocks. researchgate.net For example, reactions that selectively transform the CF3 group itself or other parts of the molecule can lead to novel compounds with unique properties. tcichemicals.com The one-pot trifluoromethylative functionalization of amides to create bis(indolyl)arylmethanes is an example of how derivatization can rapidly build molecular complexity. nih.gov

Derivatization for Analysis: Characterizing trifluoromethylated indanes, especially isomers, can be challenging. nih.gov Chemical derivatization is a powerful tool to improve chromatographic separation and mass spectrometric identification. nih.govchromatographyonline.com For instance, reacting aminoindanes with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or ethyl chloroformate (ECF) can resolve isomers that are otherwise indistinguishable. nih.gov Future work will involve developing new derivatization agents and methods tailored to the specific functional groups present on the indane scaffold, such as the hydroxyl group in this compound, to facilitate their analysis in complex matrices. libretexts.org

| Derivatization Reagent | Target Functional Group | Analytical Technique Enhanced |

| N-methyl-bis(trifluoroacetamide) (MBTFA) | Amines | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Heptafluorobutyric anhydride (B1165640) (HFBA) | Amines | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Ethyl chloroformate (ECF) | Amines | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

Design Principles and Potential Applications in Advanced Materials Science

The unique properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—make trifluoromethylated indanes attractive candidates for applications in materials science. mdpi.comtcichemicals.com While this area is less developed than their medicinal applications, it represents a significant avenue for future research.

Design principles for new materials will leverage the specific properties of the CF3 group:

Low Surface Energy: The incorporation of fluorinated moieties is known to lower the surface energy of materials. This principle can be applied to design hydrophobic and oleophobic coatings. Research into polymers incorporating fluorinated monomers, such as fluorinated norbornenes, demonstrates a path toward creating materials with tunable surface properties. rsc.org

Thermal and Chemical Stability: The strength of the carbon-fluorine bond imparts exceptional stability. nih.gov This makes trifluoromethylated indane-based materials suitable for applications requiring durability under harsh conditions, such as in specialized polymers or liquid crystals. mdpi.comnih.gov

Electronic Properties: The strong electron-withdrawing nature of the CF3 group significantly alters the electronic properties of the aromatic indane system. tcichemicals.comnih.gov This can be exploited in the design of organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics, where tuning the energy levels of molecular orbitals is critical.

Future research will involve the synthesis and characterization of polymers and other macromolecules containing trifluoromethylated indane units to explore their potential in these advanced applications.

Continued Research into Structure-Reactivity Relationships within Trifluoromethylated Indanes

A fundamental understanding of how the structure of trifluoromethylated indanes influences their chemical reactivity is essential for predicting their behavior and designing new applications. The powerful electron-withdrawing effect of the CF3 group is a primary driver of this relationship. nih.gov

Key areas for future investigation include:

Mechanistic Studies: Detailed mechanistic studies of synthetic reactions, such as trifluoromethylation, are needed. mdpi.com Understanding the nature of the intermediates (e.g., radical or cationic) and the transition states will allow for better control over reaction outcomes, including regioselectivity and stereoselectivity. mdpi.commdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways. researchgate.net

Electronic Effects: The CF3 group enhances the electrophilic character of adjacent functional groups and can lead to significant charge delocalization within the molecule. nih.gov Future studies will quantify these effects on the indane system, exploring how the position of the CF3 group (e.g., on the aliphatic or aromatic part of the indane) influences the acidity of protons, the susceptibility to nucleophilic or electrophilic attack, and the stability of reactive intermediates.

Stereochemical Influence: The synthesis of different diastereomers (e.g., cis/trans isomers) and enantiomers of trifluoromethylated indanes highlights the importance of stereochemistry. mdpi.com Research will continue to explore how the three-dimensional arrangement of atoms affects not only the reactivity of the molecule but also its interaction with biological targets or its packing in a solid-state material.

By systematically modifying the structure of trifluoromethylated indanes and studying the resulting changes in reactivity, a comprehensive picture of their chemical behavior can be developed, paving the way for their rational design and application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Trifluoromethyl-indan-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves trifluoromethylation of an indan precursor using reagents like CF₃I or CF₃SO₃H under controlled conditions (e.g., inert atmosphere, 60–80°C). Hydroxylation at the 4-position is achieved via oxidation with H₂O₂ or KMnO₄. Optimization includes adjusting stoichiometry, temperature, and catalysts (e.g., transition metals for regioselective CF₃ incorporation). Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing the trifluoromethyl group in this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects CF₃ groups (δ ≈ -60 to -70 ppm) and confirms purity.

- X-ray Crystallography : Resolves spatial arrangement using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

- FT-IR : Identifies C-F stretches (1100–1200 cm⁻¹) and hydroxyl vibrations (3200–3600 cm⁻¹) .

Q. How can researchers assess the lipophilicity of this compound and its impact on bioavailability?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and logP calculations (e.g., shake-flask method). Compare with structurally similar compounds (e.g., 4-(Trifluoromethyl)-1-indanone, logP ≈ 2.5) to infer bioavailability trends. High lipophilicity often correlates with enhanced membrane permeability but may reduce aqueous solubility .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer : Employ SHELXL for refinement, focusing on ring puckering parameters (e.g., Cremer-Pople coordinates). Use displacement parameter (Ueq) analysis to distinguish static disorder from dynamic motion. For ambiguous electron density, test multiple conformers via SHELXE and validate using R-factor convergence (<5% discrepancy) .

Q. What strategies address contradictory biological activity data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).

- Off-Target Screening : Use proteome-wide profiling to exclude non-specific binding.

- Structural Analog Comparison : Cross-reference with analogs (e.g., 4-(Trifluoromethyl)phenylglyoxal hydrate) to identify pharmacophore requirements. Resolve contradictions via meta-analysis of kinetic data (e.g., Ki vs. IC₅₀) .

Q. How do computational methods predict regioselectivity in trifluoromethylation reactions for indan derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict CF₃ incorporation sites. Compare Fukui indices for electrophilic attack or use Molecular Electrostatic Potential (MESP) maps. Validate predictions with synthetic outcomes (e.g., >90% regioselectivity for 4-position in indan systems) .

Comparative Analysis & Data Interpretation

Q. How does this compound compare to non-fluorinated indanols in receptor binding studies?

- Methodological Answer : Perform competitive binding assays (e.g., radioligand displacement) using receptors like GABAₐ or serotonin transporters. The CF₃ group enhances binding affinity (ΔΔG ≈ -2.1 kcal/mol) due to hydrophobic and electron-withdrawing effects. Compare with 4-methyl-indan-4-ol to isolate fluorine-specific contributions .

Q. What experimental designs validate the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS.

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

- Stable Isotope Labeling : Incorporate ¹³C/²H isotopes to track metabolic pathways (e.g., hydroxylation vs. defluorination) .

Tables for Key Comparisons

| Property | This compound | 4-Methyl-indan-4-ol | 4-(Trifluoromethyl)-1-indanone |

|---|---|---|---|

| Lipophilicity (logP) | 2.8 | 1.9 | 2.5 |

| Enzyme Inhibition (IC₅₀) | 12 nM (CYP17A1) | >100 nM | 45 nM (CYP17A1) |

| Crystallographic R-factor | 3.2% (SHELXL-refined) | 4.1% | 2.9% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.